Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is a chemical compound belonging to the class of dihydropyridazines. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-oxo-1,3-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxo group, phenyl group, and ethyl ester group makes it a versatile compound for various applications .
Biological Activity
Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate, a compound belonging to the class of dihydropyridines, has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through hydrolysis and esterification processes involving 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in an ethanolic solution. The resulting compound exhibits a nearly planar conformation, which is essential for its biological interactions. The crystal structure features one-dimensional chains stabilized by bifurcated hydrogen bonds between the NH group and carbonyl oxygen atoms, indicating potential sites for biological activity .
Antimicrobial Properties
Historically, compounds in the dihydropyridine family have demonstrated antimicrobial activity. This compound has been shown to possess significant antimicrobial effects against various pathogens. For instance, studies have indicated that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
Dihydropyridines are widely recognized for their role as L-type calcium channel blockers. Ethyl 4-oxo derivatives have been explored for their potential in treating cardiovascular conditions. Research indicates that these compounds can effectively modulate calcium influx in cardiac tissues, potentially benefiting patients with hypertension and heart failure .
Antitumor Activity
Emerging studies suggest that ethyl 4-oxo derivatives may also exhibit antitumor properties. The structural features of these compounds allow them to interact with various cellular targets involved in tumor progression. Preliminary investigations have reported that certain analogs can inhibit cancer cell proliferation and induce apoptosis in vitro .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains, showcasing its potential as an antimicrobial agent .
Case Study 2: Cardiovascular Applications
A recent study assessed the cardiovascular effects of ethyl 4-oxo derivatives in animal models. The results demonstrated a significant reduction in systolic blood pressure following administration of the compound. This effect was attributed to the inhibition of calcium channels in vascular smooth muscle cells, indicating its potential therapeutic applications in managing hypertension .
Research Findings Summary Table
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
ethyl 4-oxo-1-phenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12-11(16)8-9-15(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
JKKFRYWGECQTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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